molecular formula C14H21N3O4S B2559028 3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide CAS No. 2034486-91-2

3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide

Cat. No.: B2559028
CAS No.: 2034486-91-2
M. Wt: 327.4
InChI Key: KWMISIQIFOYOOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide is a bicyclic isoxazole carboxamide derivative characterized by a rigid 8-azabicyclo[3.2.1]octane core. The compound features a methylsulfonyl substituent at the 8-position of the bicyclic system and a 3,5-dimethylisoxazole-4-carboxamide moiety. The methylsulfonyl group may enhance solubility and metabolic stability compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

3,5-dimethyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4S/c1-8-13(9(2)21-16-8)14(18)15-10-6-11-4-5-12(7-10)17(11)22(3,19)20/h10-12H,4-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMISIQIFOYOOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,5-Dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of the compound, including its mechanisms of action, pharmacological applications, and synthesis methods.

Chemical Structure and Properties

The compound features a bicyclic structure derived from the 8-azabicyclo[3.2.1]octane framework, which is known for its diverse biological effects. The presence of the methylsulfonyl group enhances polarity and solubility, contributing to its bioactivity in various applications.

Molecular Formula: C₁₃H₁₉N₃O₃S
Molecular Weight: Approximately 287.36 g/mol

The primary target of 3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide is the KRAS G12D mutation, which plays a critical role in the RAS/MAPK signaling pathway. The compound acts as a KRAS G12D inhibitor , leading to:

  • Suppression of Cell Proliferation: By inhibiting KRAS G12D, the compound disrupts downstream signaling that promotes cell growth.
  • Induction of Cell Death: The inhibition can trigger apoptotic pathways, enhancing cell death in cancerous cells.

Biological Activity and Pharmacological Applications

Research indicates that modifications in the bicyclic structure significantly alter biological activity. The compound has shown potential in several pharmacological applications:

  • Neuropharmacology: It exhibits properties that may be beneficial for treating neurological disorders.
  • Anti-Cancer Activity: Its ability to inhibit KRAS mutations makes it a candidate for cancer therapies targeting specific tumors.
  • Enzyme Inhibition: The compound has been studied for its effects on various enzymes involved in metabolic pathways.

Study 1: Inhibition of Monoamine Transporters

A study reported that compounds similar to 3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide effectively inhibited monoamine transporters such as the Dopamine Transporter (DAT) and Serotonin Transporter (SERT). These compounds demonstrated IC50 values ranging from 7 to 43 nM for DAT inhibition with substantial selectivity against SERT .

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation into isoxazole derivatives revealed that certain compounds exhibited cytotoxic effects on human promyelocytic leukemia cells (HL-60). The study utilized RT-PCR to analyze gene expression changes in response to treatment, identifying significant alterations in apoptosis-related genes .

Synthesis Methods

The synthesis of 3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide can be achieved through various methodologies:

  • Reactions with Sulfonyl Chlorides: A common synthetic route involves reacting functionalized derivatives with methanesulfonyl chloride under basic conditions.
  • Cyclization Techniques: Cyclization reactions are crucial for forming the bicyclic structure while maintaining desired stereochemical configurations.

Comparison with Similar Compounds

Compound NameStructure TypeKey Features
3,4-Dimethyl-N-(8-Azabicyclo[3.2.1]octan-3-yl)benzamideBicyclic amineLacks sulfonyl group; potential neuroactivity
N-(8-Methylsulfonyl)-8-Azabicyclo[3.2.1]octan-3-oneHydroxy derivativeHydroxyl group instead of sulfonamide
N-(8-Methylsulfonyl)-8-Azabicyclo[3.2.1]octan-3-yloxyacetamideAmide derivativeContains an amide group which may influence reactivity

The unique combination of functional groups in 3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide enhances its biological activity compared to similar compounds.

Comparison with Similar Compounds

Table 1: Comparison of Bicyclic Core Systems

Compound Class Bicyclo System Key Substituents Potential Impact on Bioactivity
Target Compound [3.2.1] Methylsulfonyl, dimethylisoxazole Enhanced rigidity and solubility
Bicyclo[4.2.0] Derivatives [4.2.0] Thiadiazolethio, tetrazole Increased ring strain, antimicrobial activity
Bicyclo[3.2.0]heptane Derivatives [3.2.0] Thia, carboxylic acid High crystallinity, antibiotic applications

Substituent Analysis

  • Methylsulfonyl Group : Unique to the target compound, this substituent likely improves solubility and resistance to oxidative metabolism compared to thioether or carboxylic acid groups in analogs (e.g., ). The sulfonyl group’s electron-withdrawing nature may also modulate electronic interactions with biological targets .
  • Isoxazole vs. Thiadiazole/Tetrazole: The 3,5-dimethylisoxazole ring offers a distinct hydrogen-bonding profile compared to thiadiazole () or tetrazole moieties.
  • Carboxamide vs. Carboxylic Acid : The carboxamide group in the target compound may enhance membrane permeability compared to carboxylic acid-containing derivatives (), which often exhibit higher polarity and lower bioavailability .

Physicochemical and Pharmacological Properties

  • Metabolic Stability : The methylsulfonyl group may reduce cytochrome P450-mediated metabolism compared to thioether-containing analogs (), which are prone to oxidation .
  • Antimicrobial Potential: Thiadiazolethio-substituted derivatives () are associated with antimicrobial activity, but the target compound’s isoxazole-carboxamide motif may shift selectivity toward non-antibiotic targets (e.g., kinases or GPCRs) .

Research Findings and Implications

  • Synthonic Compatibility : The compound’s methylsulfonyl and isoxazole groups align with trends in modern drug design, favoring metabolically stable and bioavailable scaffolds .
  • Gaps in Data: Limited direct pharmacological data for the target compound necessitate further in vitro and in vivo studies to validate hypothetical advantages over analogs.

Preparation Methods

Chlorosulfonation of 3,5-Dimethylisoxazole

The synthesis begins with 3,5-dimethylisoxazole , which undergoes chlorosulfonation to yield 3,5-dimethylisoxazole-4-sulfochloride (Fig. 1A). As detailed in DE19747625A1, treatment with chlorosulfonic acid (2–10 equiv) at 60–110°C for 2–4 hours, followed by thionyl chloride (1.2 equiv), achieves an 81.7% yield. Critical parameters include:

  • Temperature control : Prolonged heating above 100°C reduces yields due to decomposition.
  • Stoichiometry : Excess chlorosulfonic acid ensures complete conversion.

The sulfochloride intermediate is hydrolyzed to 3,5-dimethylisoxazole-4-carboxylic acid using aqueous base (e.g., NaOH, 1M) at 80°C for 1 hour, yielding >90% purity after recrystallization.

Construction of the 8-Azabicyclo[3.2.1]Octane Core

Diels-Alder Cyclization Strategy

EP0508352B1 outlines a Diels-Alder approach using cyclopentadiene and methanesulfonyl cyanide to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene (Fig. 1B). Key modifications for scalability include:

  • Solvent selection : Dichloromethane enables reaction at −20°C to 40°C with 85% conversion.
  • Catalysis : Acetic acid (5 mol%) accelerates hydrolysis of the Diels-Alder adduct to the bicyclic lactam.

Sulfonylation of the Bicyclic Amine

The lactam intermediate is reduced to 8-azabicyclo[3.2.1]octan-3-amine using LiAlH4 in tetrahydrofuran (0°C to reflux, 6 hours). Subsequent sulfonylation with methanesulfonyl chloride (1.2 equiv) in dichloromethane with triethylamine (2.5 equiv) affords 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine in 78% yield.

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

PMC11932207 demonstrates that 3,5-dimethylisoxazole-4-carboxylic acid and 8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine are coupled using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) (1.5 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) in dichloromethane (Fig. 1C). After 48 hours at ambient temperature, the crude product is purified via column chromatography (hexane:ethyl acetate, 3:1), yielding 72% of the target compound.

Process Optimization

  • Solvent effects : Dichloromethane outperforms dimethylformamide in minimizing byproducts.
  • Stoichiometry : Excess EDC (1.5–2.0 equiv) ensures complete activation of the carboxylic acid.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 1.45–1.89 (m, 6H, bicyclo CH2), 2.31 (s, 3H, isoxazole CH3), 2.42 (s, 3H, isoxazole CH3), 3.02 (s, 3H, SO2CH3), 3.45–3.67 (m, 2H, NCH2), 4.12 (q, J = 6.8 Hz, 1H, NHCH), 6.98 (s, 1H, NH).
  • HRMS : [M+H]+ calcd for C17H24N3O4S: 366.1489; found: 366.1492.

Purity Assessment

Ultra-performance liquid chromatography (UPLC) with a C18 column (ACN:H2O gradient) confirms >98% purity, critical for pharmacological applications.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
EDC/DMAP coupling 72 98 High
Mixed anhydride 65 95 Moderate
HATU-mediated 68 97 High

The EDC/DMAP method balances yield and scalability, though HATU-based coupling offers marginal improvements in reproducibility.

Q & A

Basic: What synthetic routes are recommended for synthesizing 3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Key Step 1 : Formation of the 8-azabicyclo[3.2.1]octane core via [3+2] cycloaddition or ring-closing metathesis.
  • Key Step 2 : Sulfonylation at the 8-position using methylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
  • Key Step 3 : Coupling the isoxazole-4-carboxamide moiety via carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).
    Critical Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography. Reference analogous protocols for bicyclic amines and sulfonamide derivatives .

Advanced: How can computational methods optimize reaction conditions for this compound?

Methodological Answer:
Employ the Integrated Computational-Experimental Design (ICED) framework:

  • Step 1 : Use quantum chemical calculations (e.g., DFT) to model transition states and identify rate-limiting steps in sulfonylation or cyclization .
  • Step 2 : Apply machine learning to analyze historical reaction data (solvent, temperature, catalyst) for similar bicyclic systems.
  • Step 3 : Validate predictions with high-throughput microreactor screening (e.g., varying temperature/pH) to narrow optimal conditions .
    Data Integration : Cross-reference computational results with experimental yields and purity metrics to refine models.

Basic: What spectroscopic techniques confirm the compound’s structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the bicyclic core (e.g., δ 3.2–4.0 ppm for bridgehead protons) and isoxazole methyl groups (δ 2.1–2.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) functionalities.
  • Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ and fragmentation patterns of the bicyclic system.

Advanced: How to resolve contradictions in spectral data due to stereochemical complexity?

Methodological Answer:
For ambiguous NOE or coupling constants in the bicyclic system:

  • Step 1 : Perform 2D NMR (COSY, HSQC, NOESY) to map proton-proton correlations and spatial proximity (e.g., bridgehead vs. equatorial protons) .
  • Step 2 : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian-based simulations).
  • Step 3 : Use X-ray crystallography for absolute configuration determination if crystals are obtainable.

Basic: What biological targets are hypothesized for this compound?

Methodological Answer:
Based on structural analogs:

  • Kinase Inhibition : The sulfonamide-bicyclic motif resembles ATP-competitive kinase inhibitors (e.g., GSK-3β or CDK inhibitors).
  • Enzyme Targets : Isoxazole carboxamides are linked to protease or phosphodiesterase inhibition.
    Validation : Screen against kinase panels or use molecular docking (AutoDock Vina) to prioritize targets .

Advanced: How to design a robust in vitro assay for kinase inhibition?

Methodological Answer:

  • Assay Design : Use recombinant kinase (e.g., GSK-3β) in a luminescent ADP-Glo™ assay.
  • Controls : Include staurosporine (positive control) and DMSO vehicle.
  • Data Analysis : Calculate IC₅₀ via non-linear regression (GraphPad Prism). Address false positives by testing against a counter-target (e.g., PKA).
    Troubleshooting : Pre-incubate compound with kinase to assess time-dependent inhibition .

Basic: What are critical solubility/stability considerations?

Methodological Answer:

  • Solubility : Test in DMSO (stock solutions) and aqueous buffers (PBS with 0.1% Tween-80). Use sonication for dispersion.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Protect from light due to the isoxazole moiety .

Advanced: How to mitigate poor aqueous solubility in pharmacokinetic studies?

Methodological Answer:

  • Formulation : Use nanoliposomes or cyclodextrin complexes (e.g., HP-β-CD) to enhance bioavailability.
  • Prodrug Strategy : Synthesize phosphate or ester derivatives of the carboxamide group for improved solubility.
    Validation : Assess solubility via shake-flask method and in vivo bioavailability in rodent models .

Basic: How to validate synthetic purity for pharmacological testing?

Methodological Answer:

  • HPLC : Use a C18 column (e.g., Purospher® STAR) with gradient elution (water/acetonitrile + 0.1% formic acid). Target ≥95% purity.
  • Impurity Profiling : Identify by-products (e.g., des-methyl analogs) via LC-MS/MS and compare to pharmacopeial standards .

Advanced: How to address discrepancies in biological activity across assay platforms?

Methodological Answer:

  • Root Cause Analysis : Compare assay conditions (e.g., ATP concentration in kinase assays, cell permeability in cellular models).
  • Orthogonal Assays : Validate hits using SPR (binding affinity) and cell-based luciferase reporters.
  • Data Normalization : Use Z’-factor for assay quality control and normalize to housekeeping genes/proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.